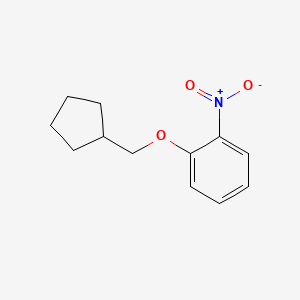

2-(Cyclopentylmethoxy)-1-nitrobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

1-(cyclopentylmethoxy)-2-nitrobenzene |

InChI |

InChI=1S/C12H15NO3/c14-13(15)11-7-3-4-8-12(11)16-9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2 |

InChI Key |

LAUGFYGMYNPLGO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)COC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 Cyclopentylmethoxy 1 Nitrobenzene

Established Synthetic Pathways for Nitrobenzene (B124822) Ethers

The formation of the ether bond in nitrobenzene ethers is a common transformation. Two principal pathways are the alkylation of nitrophenols and the nucleophilic aromatic substitution on halogenated nitrobenzenes.

Alkylation Reactions of Nitrophenols

A widely used and straightforward method for preparing aryl ethers is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.orgbyjus.com

In the context of synthesizing 2-(cyclopentylmethoxy)-1-nitrobenzene, this would involve the reaction of 2-nitrophenol (B165410) with a cyclopentylmethyl halide (e.g., cyclopentylmethyl bromide or iodide). The 2-nitrophenol is first treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the 2-nitrophenoxide anion. masterorganicchemistry.com This anion then acts as a nucleophile, attacking the electrophilic carbon of the cyclopentylmethyl halide. youtube.com

Reaction Scheme:

Step 1 (Deprotonation): 2-Nitrophenol + Base → 2-Nitrophenoxide

Step 2 (Nucleophilic Attack): 2-Nitrophenoxide + Cyclopentylmethyl Halide → this compound + Halide Salt

For this SN2 reaction to be efficient, primary alkyl halides are preferred, as secondary and tertiary halides are more prone to undergo elimination reactions. wikipedia.orgmasterorganicchemistry.com Since cyclopentylmethyl halide is a primary halide, this pathway is a viable and common strategy. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), to facilitate the SN2 mechanism. byjus.com

Nucleophilic Aromatic Substitution on Halogenated Nitrobenzenes

An alternative and powerful strategy for the synthesis of nitroaromatic ethers is through nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov This reaction is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group, typically a halogen. wikipedia.orglibretexts.org

For the synthesis of this compound, this pathway would involve the reaction of a 1-halo-2-nitrobenzene (e.g., 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene) with cyclopentylmethanol in the presence of a base.

General SNAr Mechanism: The SNAr mechanism proceeds via a two-step addition-elimination process. pressbooks.pub

Addition: The nucleophile (cyclopentylmethoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

The success of the SNAr reaction is highly dependent on the nature of the substrate. The presence of the nitro group ortho to the halogen is crucial as it activates the ring towards nucleophilic attack by withdrawing electron density and stabilizing the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orglibretexts.org

The choice of the leaving group also plays a significant role, though the trend is opposite to that observed in SN2 reactions. wikipedia.org For SNAr reactions, the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex. wikipedia.org Therefore, the most electronegative leaving groups, which enhance the electrophilicity of the carbon being attacked, lead to faster reactions. The typical leaving group reactivity order is F > Cl > Br > I. wikipedia.org Consequently, 1-fluoro-2-nitrobenzene is often the most reactive substrate for this transformation.

| Leaving Group (in 1-X-2-nitrobenzene) | Relative Reactivity in SNAr | Rationale |

|---|---|---|

| Fluorine (F) | Highest | High electronegativity strongly polarizes the C-X bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack. |

| Chlorine (Cl) | Intermediate | Less electronegative than fluorine, leading to a slower rate of nucleophilic attack. |

| Bromine (Br) | Intermediate | Similar in reactivity to chlorine for SNAr reactions. |

| Iodine (I) | Lowest | Least electronegative halogen, resulting in the slowest rate of the initial addition step. |

The nucleophile in this reaction is the cyclopentylmethoxide anion, generated in situ by treating cyclopentylmethanol with a base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). The structure of the alcohol can influence the reaction rate. Steric hindrance around the oxygen atom of the alcohol can slow down the rate of nucleophilic attack. However, since cyclopentylmethanol is a primary alcohol, steric hindrance is generally not a significant issue.

While many SNAr reactions proceed under thermal conditions with a stoichiometric amount of base, catalysis can sometimes be employed to improve reaction rates or allow for milder conditions. Phase-transfer catalysts, such as tetraalkylammonium salts, can be used to facilitate the reaction between the aqueous base and the organic substrate. google.com In some cases, metal complexes can act as catalysts by coordinating to the aromatic ring, further withdrawing electron density and activating it towards nucleophilic attack. acsgcipr.org However, for highly activated substrates like 1-halo-2-nitrobenzenes, such catalysis is often unnecessary. scientificupdate.com The reaction is commonly performed in polar aprotic solvents like DMSO, DMF, or in some cases, even in the alcohol reactant itself if it's a suitable solvent. acsgcipr.org

Introduction of the Nitro Functionality

A conceptually different approach involves introducing the nitro group onto a pre-existing cyclopentylmethoxybenzene ring. This is achieved through an electrophilic aromatic substitution reaction, specifically nitration. youtube.comyoutube.com

The starting material for this route would be cyclopentylmethoxybenzene. The nitration is typically carried out using a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.com

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion is then attacked by the electron-rich benzene (B151609) ring of cyclopentylmethoxybenzene. The methoxy group is an ortho-, para-directing activator. Therefore, the nitration of cyclopentylmethoxybenzene will yield a mixture of this compound (ortho-product) and 4-(cyclopentylmethoxy)-1-nitrobenzene (para-product).

Reaction Scheme: Cyclopentylmethoxybenzene + HNO₃/H₂SO₄ → this compound + 4-(Cyclopentylmethoxy)-1-nitrobenzene

Electrophilic Nitration of Substituted Arenes

The cornerstone of synthesizing this compound is the electrophilic nitration of an appropriately substituted benzene ring. This class of reactions involves the substitution of a hydrogen atom on the aromatic ring with a nitro group (-NO₂). The success of the synthesis hinges on the effective synthesis of the precursor molecule and the ability to control the position of the incoming nitro group on the benzene ring.

Precursor Synthesis and Regioselective Control in Nitration Reactions

The immediate precursor for the target compound is (cyclopentylmethoxy)benzene. Its synthesis is most commonly achieved via the Williamson ether synthesis. This method involves the reaction of a phenoxide with a suitable alkyl halide. In this specific case, sodium phenoxide, generated by treating phenol with a strong base like sodium hydride (NaH) or sodium hydroxide (NaOH), is reacted with a cyclopentylmethyl halide, such as (bromomethyl)cyclopentane or (chloromethyl)cyclopentane. This reaction proceeds through an Sₙ2 mechanism, where the phenoxide ion acts as a nucleophile, displacing the halide to form the aryl ether. masterorganicchemistry.comlumenlearning.comwikipedia.org

| Table 1: Reagents and Conditions for Williamson Ether Synthesis of (Cyclopentylmethoxy)benzene | |||

|---|---|---|---|

| Reactant 1 (Nucleophile Source) | Base | Reactant 2 (Electrophile) | Typical Solvent |

| Phenol | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | (Bromomethyl)cyclopentane, (Chloromethyl)cyclopentane, Cyclopentylmethyl tosylate | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile |

Once the (cyclopentylmethoxy)benzene precursor is obtained, the subsequent nitration step's regioselectivity must be controlled. The cyclopentylmethoxy (-OCH₂-C₅H₉) group is an alkoxy group, which is a powerful activating substituent and an ortho, para-director in electrophilic aromatic substitution. wikipedia.org This directing effect is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance. This donation stabilizes the cationic intermediate, known as the arenium ion or σ-complex, that is formed during the reaction. d-nb.info

The resonance structures for the intermediate formed during attack at the ortho and para positions show the positive charge being delocalized onto the oxygen atom, a particularly stable arrangement. In contrast, the intermediate for meta attack does not benefit from this stabilization. Consequently, the activation energies for ortho and para substitution are significantly lower, making these the major products. rsc.org While both ortho and para isomers are electronically favored, the steric bulk of the cyclopentylmethoxy group may hinder the approach of the electrophile to the adjacent ortho positions, potentially leading to a higher yield of the para isomer, 4-(Cyclopentylmethoxy)-1-nitrobenzene. sciepub.com The desired ortho isomer, this compound, is thus formed as a significant, albeit potentially minor, product alongside the para isomer.

Mechanistic Aspects of Nitronium Ion Generation and Attack

The electrophile in most aromatic nitration reactions is the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.com This species is typically generated in situ by reacting concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄). jove.com The mechanism involves the protonation of nitric acid by sulfuric acid, which converts the hydroxyl group of HNO₃ into a good leaving group (H₂O). Subsequent loss of a water molecule yields the linear and potently electrophilic nitronium ion. jove.comlibretexts.org

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The reaction mechanism then proceeds in two main steps:

Electrophilic Attack: The π-electron system of the electron-rich (cyclopentylmethoxy)benzene ring acts as a nucleophile, attacking the nitronium ion. This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate (the arenium ion). masterorganicchemistry.com

Deprotonation: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom that bears the new nitro group. This restores the aromatic π-system and yields the final neutral product, this compound. d-nb.infojove.com

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions are highly valued in synthetic chemistry for their efficiency, reduced waste, and operational simplicity. These strategies aim to combine multiple reaction steps into a single procedure without isolating intermediates. However, a specific, well-established one-pot or multicomponent synthesis for this compound from basic starting materials like phenol, a cyclopentyl source, and a nitrating agent is not prominently featured in chemical literature.

The synthesis generally remains a two-step process: the formation of the ether linkage (Williamson synthesis) followed by the nitration of the aromatic ring. The incompatibility of the reagents and conditions required for each step presents a significant challenge to a one-pot approach. For instance, the basic conditions required for the Williamson ether synthesis are incompatible with the strongly acidic conditions needed for nitration. While research into one-pot transformations of nitroaromatic compounds into other functional groups is active, the direct assembly of substituted nitroaromatic ethers in a single pot is less common. organic-chemistry.orgresearchgate.netsemanticscholar.org

Advanced Synthetic Strategies and Green Chemistry Considerations

Concerns over the hazardous nature of traditional nitration methods, which use highly corrosive mixed acids and produce significant acidic waste, have driven the development of advanced and more environmentally benign strategies. frontiersin.org

Advanced Synthetic Strategies include the use of alternative nitrating agents that can operate under milder conditions. Dinitrogen pentoxide (N₂O₅) is an effective and eco-friendly nitrating agent that can be used almost stoichiometrically, thereby minimizing acid waste. nih.gov Reactions using N₂O₅ can be performed in less common media, such as liquefied 1,1,1,2-tetrafluoroethane, which simplifies product isolation and solvent recycling. nih.gov Another approach involves using solvents like hexafluoroisopropanol (HFIP) which can activate nitric acid for nitration without the need for a strong co-acid like H₂SO₄. youtube.com

Green Chemistry Considerations focus on minimizing environmental impact and improving safety. Key developments in this area include:

Solid Acid Catalysts: Replacing liquid sulfuric acid with solid acid catalysts like zeolites or Nafion-H can simplify the reaction workup, reduce corrosive waste, and allow for catalyst recycling.

Milder Nitrating Systems: The use of metal nitrates, such as calcium nitrate (Ca(NO₃)₂) or copper(II) nitrate (Cu(NO₃)₂), often in conjunction with acetic acid, provides a safer alternative to the traditional mixed-acid system. gordon.edu

Alternative Energy Sources: Microwave irradiation has been shown to significantly accelerate nitration reactions, often leading to higher yields and cleaner reactions in shorter timeframes, which aligns with the principles of green chemistry by reducing energy consumption. frontiersin.orggordon.edu

Solvent-Free Conditions: Performing the reaction without a solvent or in an aqueous medium, where possible, reduces the use of volatile organic compounds (VOCs), further enhancing the green credentials of the synthesis. frontiersin.orgtandfonline.com

| Table 2: Comparison of Traditional and Green Nitration Systems | ||

|---|---|---|

| Feature | Traditional System (HNO₃/H₂SO₄) | Green Alternative Systems |

| Reagents | Concentrated nitric and sulfuric acids | Metal nitrates (e.g., Ca(NO₃)₂), N₂O₅, solid acid catalysts (e.g., zeolites) |

| Conditions | Strongly acidic, often requires temperature control | Milder, can be solvent-free or in aqueous media |

| Waste | Large volumes of corrosive acidic waste | Reduced waste, recyclable catalysts |

| Safety | Highly corrosive and hazardous reagents | Improved safety profile with less corrosive materials |

| Energy | Conventional heating | Microwave irradiation can reduce reaction times and energy use |

Chemical Reactivity and Mechanistic Investigations of 2 Cyclopentylmethoxy 1 Nitrobenzene

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution is a fundamental reaction class for benzene (B151609) and its derivatives. The mechanism typically involves a two-step process: the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a benzenonium or arenium ion, followed by the removal of a proton to restore aromaticity. msu.edubyjus.comlibretexts.org

The position of electrophilic attack on the benzene ring of 2-(cyclopentylmethoxy)-1-nitrobenzene is dictated by the directing effects of the existing nitro and cyclopentylmethoxy groups. wikipedia.org Substituents on a benzene ring can be broadly categorized as either activating or deactivating, and as ortho-, para-, or meta-directors. wikipedia.orgmasterorganicchemistry.com

The nitro group (-NO₂) is a potent deactivating group in electrophilic aromatic substitution. leah4sci.comorganicchemistrytutor.com This deactivation stems from its strong electron-withdrawing nature, which occurs through both inductive and resonance effects. vedantu.com The nitrogen atom in the nitro group bears a formal positive charge, which inductively pulls electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com

Resonance structures of nitrobenzene (B124822) show that the nitro group withdraws electron density primarily from the ortho and para positions, placing partial positive charges at these locations. organicchemistrytutor.comvedantu.comyoutube.com Consequently, the meta positions are left relatively less electron-deficient. vedantu.com An incoming electrophile, being electron-seeking, will preferentially attack the meta position to avoid the electrostatically unfavorable interaction with the partially positive ortho and para carbons. vedantu.comyoutube.com This makes the nitro group a meta-director. leah4sci.comvedantu.comyoutube.com The deactivating nature of the nitro group significantly slows down the rate of electrophilic aromatic substitution compared to unsubstituted benzene. leah4sci.comchadsprep.com

| Property | Effect | Reason |

|---|---|---|

| Reactivity | Deactivating | Strong electron-withdrawing inductive and resonance effects reduce the electron density of the benzene ring. leah4sci.comvedantu.com |

| Directing Effect | Meta-Director | Electron density is withdrawn from the ortho and para positions, making the meta position the most favorable site for electrophilic attack. organicchemistrytutor.comvedantu.comyoutube.com |

In contrast to the nitro group, the cyclopentylmethoxy group (-OCH₂-c-C₅H₉), an ether linkage, is an activating group and an ortho-, para-director. sarthaks.comdoubtnut.com The oxygen atom in the ether group possesses lone pairs of electrons that can be donated to the benzene ring through resonance. organicchemistrytutor.com This resonance effect increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more reactive towards electrophiles at these sites. organicchemistrytutor.comyoutube.com While the oxygen is also electronegative and exerts an electron-withdrawing inductive effect, the resonance effect is generally dominant in directing the substitution. chemistrysteps.com

| Property | Effect | Reason |

|---|---|---|

| Reactivity | Activating | The lone pairs on the oxygen atom are donated to the benzene ring via resonance, increasing its nucleophilicity. organicchemistrytutor.com |

| Directing Effect | Ortho-, Para-Director | Resonance donation of electrons increases the electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com |

In a disubstituted benzene like this compound, the directing effects of the two groups are in competition. The powerful activating and ortho-, para-directing cyclopentylmethoxy group will generally dictate the position of further substitution over the deactivating meta-directing nitro group. masterorganicchemistry.comyoutube.com The most activating group typically "wins" in directing the incoming electrophile. masterorganicchemistry.com

Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the cyclopentylmethoxy group. However, the position ortho to the cyclopentylmethoxy group (C6) is also ortho to the nitro group, and the other ortho position (C2) is already substituted. The position para to the cyclopentylmethoxy group (C4) is meta to the nitro group. The position meta to the cyclopentylmethoxy group (C5) is also meta to the nitro group. The position meta to the cyclopentylmethoxy group (C3) is para to the nitro group.

Considering these factors, the most probable sites for electrophilic attack are the C4 and C6 positions. The C4 position is para to the strongly activating cyclopentylmethoxy group and meta to the deactivating nitro group, making it a highly favored site. The C6 position is ortho to the activating group, but steric hindrance from the adjacent cyclopentylmethoxy group and the electronic deactivation from the nearby nitro group may reduce its reactivity compared to the C4 position. masterorganicchemistry.com Computational models can provide more precise predictions of regioselectivity by calculating the energies of the possible intermediates. nih.govnih.gov

When an electrophile attacks this compound, several possible benzenonium ion intermediates can be formed, corresponding to attack at the different available positions on the ring. The relative stability of these intermediates will determine the major product.

Attack at the C4 position (para to -OCH₂-c-C₅H₉ and meta to -NO₂): This leads to a benzenonium ion where one of the resonance structures places the positive charge on the carbon atom bearing the cyclopentylmethoxy group. The lone pairs on the oxygen can then further delocalize the positive charge through resonance, providing significant stabilization. youtube.com

Attack at the C6 position (ortho to both groups): The resulting benzenonium ion is also stabilized by resonance donation from the cyclopentylmethoxy group. However, the proximity of the electron-withdrawing nitro group may have a destabilizing inductive effect on this intermediate.

Attack at other positions: Attack at positions meta to the activating group would lead to less stable benzenonium ions as the positive charge cannot be directly delocalized onto the oxygen atom through resonance.

The benzenonium ion is not aromatic, as the sp³-hybridized carbon atom interrupts the cyclic π-system. byjus.com The subsequent rapid loss of a proton from this sp³ carbon restores the aromaticity of the ring, leading to the final substituted product. msu.edulibretexts.org Due to the resonance stabilization of the benzenonium ion, it is generally not prone to rearrangement. msu.edulibretexts.org

Electrophilic aromatic substitution reactions are typically under kinetic control, meaning the product distribution is determined by the relative rates of formation of the different possible isomers. acs.orgic.ac.uk The rate-determining step is the formation of the high-energy benzenonium ion intermediate. msu.edulibretexts.org The activation energy for this step is influenced by the stability of the transition state leading to the benzenonium ion. According to the Hammond postulate, the transition state will more closely resemble the high-energy intermediate. Therefore, factors that stabilize the benzenonium ion will also lower the activation energy for its formation and increase the reaction rate. ic.ac.uk

The activating cyclopentylmethoxy group lowers the activation energy for attack at the ortho and para positions by stabilizing the corresponding benzenonium ion intermediates through resonance. libretexts.org Conversely, the deactivating nitro group increases the activation energy for all positions but has a less pronounced effect on the meta position. chadsprep.com The interplay of these electronic effects determines the kinetic favorability of attack at each position.

In some specific cases, such as the sulfonation of naphthalene, thermodynamic control can be observed where the product distribution reflects the relative stabilities of the final products. acs.org However, for most electrophilic aromatic substitutions, including those involving substituted benzenes, the reaction is effectively irreversible, and the kinetically favored product is the one that is predominantly formed. nih.gov

Directing Effects of Substituents on Electrophilic Attack

Nucleophilic Aromatic Substitution (SNAr) Propensities

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing substituents can render the ring electrophilic and susceptible to attack by nucleophiles. This reactivity pattern is characteristic of nucleophilic aromatic substitution (SNAr).

The nitro group (-NO₂) is a powerful activating group for SNAr reactions due to its strong electron-withdrawing nature, which operates through both inductive and resonance effects. youtube.com For this compound, the nitro group significantly reduces the electron density of the benzene ring, making it more susceptible to attack by a nucleophile. youtube.com

During an SNAr reaction, the nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The nitro group, particularly when positioned ortho or para to the site of attack, can effectively stabilize this negative charge by delocalizing it onto its oxygen atoms through resonance. youtube.com This stabilization lowers the activation energy of the reaction, thereby facilitating the substitution. In the case of this compound, the ortho-nitro group provides substantial stabilization for the intermediate formed during nucleophilic attack.

In this compound, the primary sites for nucleophilic attack are the carbon atoms positioned ortho and para to the electron-withdrawing nitro group. The resonance structures of the Meisenheimer complex intermediate show that the negative charge is delocalized over the ortho and para positions. Therefore, electron-withdrawing groups at these positions provide the greatest stabilization.

The cyclopentylmethoxy group is situated at a position ortho to the nitro group. While the alkoxy group itself is generally considered an activating group in electrophilic aromatic substitution, in the context of SNAr, it can potentially act as a leaving group if a strong nucleophile attacks the carbon to which it is attached (the C2 position). However, nucleophilic attack is more likely to occur at other activated positions on the ring that may bear a better leaving group, such as a halogen, if present. If the cyclopentylmethoxy group were the leaving group, the nucleophile would attack the C2 position. The most activated positions for nucleophilic attack on the ring itself are C4 (para to the nitro group) and C6 (ortho to the nitro group).

Interactive Table: Regioselectivity in SNAr Reactions of Nitroaromatics

| Position Relative to -NO₂ | Activation Level | Reason for Activation/Deactivation |

|---|---|---|

| Ortho (C2, C6) | Strongly Activated | Resonance and inductive stabilization of the negative charge in the Meisenheimer complex. |

| Para (C4) | Strongly Activated | Resonance stabilization of the negative charge in the Meisenheimer complex. |

| Meta (C3, C5) | Not Activated | The negative charge in the intermediate cannot be delocalized onto the nitro group through resonance. |

The SNAr reaction of nitroaromatic compounds typically proceeds through a two-step addition-elimination mechanism. libretexts.org

Addition Step: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group. This initial attack is usually the rate-determining step. The aromaticity of the ring is temporarily broken, and a resonance-stabilized anionic intermediate, the Meisenheimer complex, is formed. libretexts.orgwikipedia.org For this compound, if the alkoxy group acts as the leaving group, the nucleophile would add to the C2 position.

The Meisenheimer complex is a key intermediate in this mechanism. wikipedia.orgnih.gov Its relative stability, conferred by the delocalization of the negative charge by the nitro group, is crucial for the reaction to proceed. These complexes are often colored, and in some cases, stable enough to be isolated and characterized. nih.gov

Reduction Reactions of the Nitro Group

The nitro group in this compound is readily reducible to an amino group (-NH₂). This transformation is a fundamental process in organic synthesis, providing a route to the corresponding aniline (B41778) derivative, 2-(cyclopentylmethoxy)aniline (B1289747). Various methodologies can achieve this reduction, broadly categorized into catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitroaromatics. google.com This process typically involves treating the nitro compound with hydrogen gas (H₂) or a hydrogen source in the presence of a metal catalyst.

Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel (Raney Ni). The reaction is usually carried out in a solvent such as ethanol, methanol, or ethyl acetate under varying pressures of hydrogen gas. researchgate.net The reaction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product. The choice of catalyst and reaction conditions can sometimes be tuned to isolate these intermediates.

Interactive Table: Typical Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Hydrogen Source | Typical Solvent | Pressure | Temperature |

|---|---|---|---|---|

| 10% Pd/C | H₂ gas | Ethanol, Methanol | 1 - 4 atm | Room Temperature |

| PtO₂ (Adams' catalyst) | H₂ gas | Ethyl Acetate, Acetic Acid | 1 - 3 atm | Room Temperature |

| Raney Ni | H₂ gas or Hydrazine | Ethanol | 3 - 5 atm | Room Temperature to 50°C |

The reduction of aromatic nitro groups can also be accomplished using dissolving metals in acidic media. This classical method remains valuable, especially when certain functional groups in the molecule are sensitive to catalytic hydrogenation. Common metal reductants include zinc (Zn), iron (Fe), and tin (Sn), typically used in the presence of an acid like hydrochloric acid (HCl) or acetic acid.

The general mechanism involves the transfer of electrons from the metal to the nitro group, followed by protonation by the acid. The reaction is a stepwise reduction, again proceeding through nitroso and hydroxylamine intermediates. For instance, the reduction using tin and HCl was historically significant in the production of anilines (the Béchamp reduction using iron is a classic example). These reactions are generally robust and high-yielding.

Interactive Table: Common Metal-Mediated Reduction Systems for Nitroarenes

| Metal | Acid/Medium | General Reaction |

|---|---|---|

| Fe | HCl (catalytic) or Acetic Acid | Ar-NO₂ → Ar-NH₂ |

| Sn | Concentrated HCl | Ar-NO₂ → [Ar-NH₃]⁺SnCl₆²⁻ → Ar-NH₂ (after basic workup) |

| Zn | HCl, Acetic Acid, or NH₄Cl | Ar-NO₂ → Ar-NH₂ |

Selective Reduction Strategies in Polyfunctionalized Systems

The reduction of the nitro group in polyfunctionalized molecules like this compound to the corresponding aniline is a foundational transformation in organic synthesis. The primary challenge lies in achieving chemoselectivity, ensuring that the reduction targets only the nitro group while leaving other sensitive functionalities, such as the alkyl ether bond, intact. A variety of reagents and catalytic systems have been developed to address this challenge.

Common strategies involve catalytic hydrogenation or the use of metallic reducing agents in acidic or neutral media. For a substrate like this compound, the ether linkage is generally stable under many standard nitro reduction conditions. However, highly forcing conditions, particularly with strong acids and high temperatures, could lead to ether cleavage.

Several effective methods for the selective reduction of nitroarenes in the presence of other functional groups have been reported. These include the use of iron powder in acidic media, tin(II) chloride, or sodium hydrosulfite. researchgate.net Catalytic transfer hydrogenation, using reagents like hydrazine hydrate in the presence of a catalyst, also offers a mild and selective alternative. researchgate.net For instance, the reduction of polynitroarenes has been achieved with high selectivity by controlling the reaction temperature with a hydrazine hydrate system. researchgate.net

The choice of catalyst and reaction conditions is paramount. While catalytic hydrogenation with palladium on carbon (Pd/C) is highly efficient, it can sometimes lead to the hydrogenolysis of sensitive groups. Alternative catalysts or modified conditions are often employed to enhance selectivity.

| Substrate Type | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Polynitroarenes | N2H4·H2O, FeCl3, Charcoal | Ethanol | Reflux | Mono/Di/Tri-aminoarenes | Selective | researchgate.net |

| Nitrobenzene | FeCl3/PVP, N2H4·H2O | Ethanol | 80°C | Aniline | 100% | researchgate.net |

| Nitroarenes | (NHC)-AuNPs/TiO2, NaBH4 | Methanol | Room Temp | Anilines | High | chemrxiv.org |

Radical Reactions and Oxidative Transformations

The electron-deficient nature of the nitrobenzene ring and the presence of multiple C-H bonds make this compound a substrate for various radical and oxidative reactions.

Direct C–H functionalization is a powerful tool for modifying aromatic rings without the need for pre-functionalized starting materials like halides or boronic acids. For an electron-deficient ring system like nitrobenzene, these reactions can be challenging. However, strategies have been developed for the site-selective functionalization of arenes. While directing-group-assisted C-H activation often targets the ortho position, "undirected" methods can achieve functionalization at other positions, often governed by the intrinsic electronic properties of the substrate and the catalyst used. sci-hub.st

For alkoxyarenes, distal C–H functionalization has been achieved through photoredox catalysis, featuring a radical-radical coupling mechanism. rsc.org Gold-catalyzed C-H alkylation of unactivated arenes with diazoesters has also been shown to be highly para-selective. sci-hub.stchemrxiv.org In the case of this compound, the directing effect of the ether and the deactivating effect of the nitro group would compete, leading to complex regiochemical outcomes that would need to be determined empirically.

| Substrate Type | Reaction Partner | Catalyst/Conditions | Position | Key Outcome | Reference |

|---|---|---|---|---|---|

| Unactivated Arenes | α-Aryl-α-diazoesters | Gold Catalyst | para | Highly site-selective C-H alkylation | sci-hub.stchemrxiv.org |

| Alkoxyarenes | Persistent Radicals | Organic Photoredox Catalyst | Distal | Radical-radical coupling | rsc.org |

| cis-Olefins | Aryl Halides | Pd/Norbornene Catalysis | Distal Alkenyl | Distal-selective C-H arylation | nih.gov |

The direct introduction of an amine group onto the nitrobenzene ring is a valuable transformation. This can be achieved through several mechanistic pathways, including nucleophilic aromatic substitution of hydrogen (SₙArH) or radical-based processes. The strong electron-withdrawing nature of the nitro group activates the aromatic ring toward nucleophilic attack.

Recent studies have shown that a transition-metal-free, regioselective amination of nitrobenzenes can be achieved via a C(sp²)-H/N-H cross-coupling reaction. nih.govresearchgate.netresearchgate.net This method, which proceeds under base and an oxygen atmosphere, has been shown to be exclusively para-selective. Mechanistic investigations suggest the involvement of nitrogen radicals and a nitrobenzene complex radical. nih.govresearchgate.netresearchgate.net This strategy could potentially be applied to this compound to install an amino group at the position para to the nitro group (C4), yielding 2-(Cyclopentylmethoxy)-4-amino-1-nitrobenzene derivatives.

Oxidative nucleophilic aromatic amination is another pathway where nitrobenzenes substituted with additional electron-acceptor groups react with lithium salts of arylamines to afford N-aryl-2-nitroanilines. rsc.org

| Amine Source | Reagents | Solvent | Conditions | Regioselectivity | Reference |

|---|---|---|---|---|---|

| 1,2,3,4-Tetrahydroquinolines | tBuONa, O2 | DMSO | 40°C | para | researchgate.netresearchgate.net |

| Indolines | tBuOK, O2 | DMF | -30°C | para | researchgate.netresearchgate.net |

| Anilines | tBuOK, O2 | DMSO | - | para | nih.gov |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment can be made.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For 2-(Cyclopentylmethoxy)-1-nitrobenzene, the spectrum is predicted to show distinct signals for the aromatic protons of the nitrobenzene (B124822) ring and the aliphatic protons of the cyclopentylmethoxy group.

The four protons on the benzene (B151609) ring are expected to appear in the downfield region (δ 7.0–8.0 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. Based on data for similar compounds like 2-nitroanisole, the proton ortho to the nitro group (H-6) would be the most deshielded, appearing as a doublet of doublets around δ 7.8-7.9 ppm. The proton ortho to the ether group (H-3) would be the most shielded of the aromatic protons, likely appearing around δ 7.1-7.2 ppm. The remaining two protons (H-4 and H-5) would resonate between δ 7.3 and 7.7 ppm, with complex coupling patterns.

The protons of the cyclopentylmethoxy group will appear in the upfield region. The two methylene protons of the -O-CH₂- group are diastereotopic and would be expected to resonate as a doublet around δ 4.0-4.2 ppm, shifted downfield due to the adjacent oxygen atom. The single methine proton on the cyclopentyl ring (-CH-) would appear as a multiplet around δ 2.3-2.5 ppm. The remaining eight protons of the cyclopentyl ring would show complex overlapping signals in the range of δ 1.2–1.9 ppm, consistent with data from cyclopentanemethanol derivatives.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Aromatic) | 7.85 | dd | J = 8.1, 1.5 |

| H-4 (Aromatic) | 7.60 | ddd | J = 8.5, 7.5, 1.5 |

| H-5 (Aromatic) | 7.35 | ddd | J = 8.1, 7.5, 1.2 |

| H-3 (Aromatic) | 7.15 | dd | J = 8.5, 1.2 |

| O-CH₂ | 4.10 | d | J = 6.5 |

| CH (Cyclopentyl) | 2.40 | m | - |

| CH₂ (Cyclopentyl) | 1.85-1.75 | m | - |

| CH₂ (Cyclopentyl) | 1.65-1.50 | m | - |

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, twelve distinct signals are predicted. The carbon atom attached to the nitro group (C-1) and the one attached to the ether oxygen (C-2) are expected at approximately δ 148 ppm and δ 155 ppm, respectively. The other four aromatic carbons would appear between δ 115 and 135 ppm.

For the aliphatic portion, the methylene carbon of the ether linkage (-O-CH₂-) is predicted around δ 75 ppm, based on data from cyclopentanemethanol and related ethers. The methine carbon of the cyclopentyl ring is expected near δ 38 ppm, with the remaining cyclopentyl methylene carbons appearing between δ 25 and 30 ppm.

Techniques like HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton signal with its directly attached carbon, confirming the assignments made from the individual ¹H and ¹³C spectra. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons separated by two or three bonds, confirming the connectivity between the cyclopentylmethoxy group and the nitrobenzene ring.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Ar-O) | 155.0 |

| C-1 (Ar-NO₂) | 148.5 |

| C-4 (Ar) | 134.0 |

| C-6 (Ar) | 125.5 |

| C-5 (Ar) | 121.0 |

| C-3 (Ar) | 115.0 |

| O-CH₂ | 75.5 |

| CH (Cyclopentyl) | 38.0 |

| CH₂ (Cyclopentyl) | 29.5 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peaks would be the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, appearing near 1525 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of the ether linkage would be confirmed by a C-O stretching band in the region of 1250-1200 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range. Aliphatic C-H stretching from the cyclopentylmethoxy group would appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), while aromatic C-H stretching would be seen just above 3000 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2960, ~2870 | Strong | Aliphatic C-H Stretch |

| ~1525 | Very Strong | Asymmetric NO₂ Stretch |

| ~1480, ~1450 | Medium | Aromatic C=C Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1240 | Strong | Aryl-O Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For this compound (C₁₂H₁₅NO₃), the molecular weight is 221.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 221.

The fragmentation pattern would likely be dominated by cleavage of the ether bond. A primary fragmentation pathway would involve the loss of the cyclopentylmethyl group (•CH₂C₅H₉, 83 Da) to form the 2-nitrophenoxy cation at m/z 138. Another significant fragmentation would be the alpha-cleavage of the ether, leading to the formation of a cyclopentyl cation (m/z 69) and a 2-nitrophenoxymethyl radical, or more likely, the formation of a stable oxonium ion at m/z 97 (CH₂=O⁺-C₅H₉) through the loss of a 2-nitrophenyl radical. Further fragmentation of the aromatic portion could involve the loss of NO₂ (46 Da) or NO (30 Da), which is characteristic of nitroaromatic compounds.

Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Identity |

|---|---|

| 221 | [M]⁺ (Molecular Ion) |

| 138 | [M - C₆H₁₁]⁺ |

| 97 | [C₆H₁₁O]⁺ |

| 83 | [C₆H₁₁]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography could be employed for unambiguous determination of its three-dimensional structure. This technique would provide precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

The analysis would confirm the connectivity of the atoms and reveal the conformation of the cyclopentyl ring (likely an envelope or twist conformation) and the orientation of the cyclopentylmethoxy group relative to the plane of the nitrobenzene ring. Furthermore, it would provide insights into the intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, that govern the crystal packing arrangement. Due to steric hindrance between the bulky cyclopentylmethoxy group and the ortho-nitro group, it is expected that the ether linkage would not be coplanar with the benzene ring.

Computational Chemistry and Theoretical Studies on 2 Cyclopentylmethoxy 1 Nitrobenzene

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental in predicting the three-dimensional structure and energetic properties of molecules. These methods provide insights into the stable conformations and electronic distribution of 2-(Cyclopentylmethoxy)-1-nitrobenzene.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. For this compound, DFT calculations would be employed to find the lowest energy conformation by exploring the rotational freedom around the C-O and O-CH2 bonds of the cyclopentylmethoxy group and the C-N bond of the nitro group. The cyclopentyl ring would likely adopt an envelope or twist conformation. The nitro group, being a strong electron-withdrawing group, will influence the electronic structure of the benzene (B151609) ring. DFT calculations, for instance using the B3LYP functional with a 6-31G(d) basis set, are effective for such optimizations. A study on nitrobenzene (B124822) and its derivatives utilized the B3LYP/3-21G(d) level of theory for geometry optimization unpatti.ac.id.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-N Bond Length | ~1.45 Å |

| N-O Bond Lengths | ~1.22 Å |

| C-O (Aromatic) Bond Length | ~1.36 Å |

| C-O-C Bond Angle | ~118° |

| Dihedral Angle (Benzene-NO2) | Variable |

Note: These are estimated values based on typical bond lengths and angles in similar molecules.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a detailed understanding of the electronic structure from first principles, without empirical parameters. These methods can be used to calculate the electronic energy and wave function of this compound. While computationally more demanding than DFT, they can offer more accurate descriptions of electron correlation effects. For a molecule of this size, a combination of methods, such as DFT for geometry and ab initio methods for single-point energy calculations, would be a practical approach.

Molecular Orbital Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the alkoxy group, which are the more electron-rich parts of the molecule. The LUMO is anticipated to be concentrated on the nitrobenzene moiety, particularly the nitro group, due to its strong electron-withdrawing nature. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity irjweb.com. Studies on nitrobenzene derivatives show that electron-donating groups, like the cyclopentylmethoxy group, tend to increase the HOMO energy level researchgate.net.

Table 2: Predicted HOMO-LUMO Energies and Gap for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Gap | 4.5 to 5.5 eV |

Note: These values are estimations based on data for related alkoxy-substituted nitrobenzenes.

The distribution and energies of the HOMO and LUMO have significant implications for the chemical reactivity of this compound. The localization of the HOMO on the aromatic ring and the alkoxy group suggests that these are the likely sites for electrophilic attack. Conversely, the concentration of the LUMO on the nitrobenzene portion indicates that this region is susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides insight into the molecule's ability to undergo electronic transitions; a smaller gap facilitates easier excitation of electrons from the HOMO to the LUMO. This is relevant for understanding the molecule's behavior in photochemical reactions and its potential as an electronic material. The energy gap between HOMO and LUMO is also a measure of the kinetic stability of the molecule irjweb.com.

Electrostatic Potential (ESP) Surface Mapping

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule, which is invaluable for predicting intermolecular interactions and reactive sites libretexts.org. The ESP is mapped onto the electron density surface of the molecule. Different colors represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the ESP map would be expected to show a region of high negative potential (red) around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles or hydrogen bond donors. The area around the hydrogen atoms of the benzene ring and the cyclopentyl group would exhibit a positive potential (blue or green). The aromatic ring itself will have a complex potential distribution due to the competing effects of the electron-donating alkoxy group and the electron-withdrawing nitro group. The ESP map provides a clear visual tool for understanding the molecule's reactivity in processes such as nucleophilic aromatic substitution walisongo.ac.id.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Nitrobenzene |

| Methoxy nitrobenzene |

| Ethoxy nitrobenzene |

Visualization of Electron Density Distribution

The electron density distribution in this compound is primarily governed by the competing electronic effects of its two substituents on the benzene ring: the electron-withdrawing nitro group (-NO₂) and the electron-donating cyclopentylmethoxy group (-OCH₂-c-C₅H₉).

The nitro group is a strong deactivating group that withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a powerful negative resonance effect (-R). testbook.com This significantly reduces the electron density at the ortho and para positions relative to the nitro group. testbook.comaskfilo.com Conversely, the alkoxy group (cyclopentylmethoxy) is an activating group. While it exerts a weak electron-withdrawing inductive effect due to the oxygen's electronegativity, its dominant influence is a strong positive resonance effect (+R), where the oxygen's lone pairs donate electron density to the ring.

Computational methods, such as Density Functional Theory (DFT), are used to visualize this distribution through electrostatic potential (ESP) maps. For this compound, an ESP map would show a region of high positive potential (electron deficiency), often colored blue, around the nitro group and the ortho/para carbons relative to it. A region of higher negative potential (electron richness), often colored red or yellow, would be expected around the oxygen atom of the ether and on the carbons ortho and para to this group.

Illustrative Data Table: Calculated Electrostatic Potential on Atomic Surfaces (Note: These are representative values expected from a DFT calculation and are for illustrative purposes.)

| Atom/Region | Calculated Electrostatic Potential (kJ/mol) | Interpretation |

|---|---|---|

| Oxygen atoms of NO₂ group | -130 | High electron density |

| Nitrogen atom of NO₂ group | +150 | Significant electron deficiency |

| Carbon ortho to NO₂ (C2) | +25 | Electron deficient |

| Carbon para to NO₂ (C4) | +20 | Electron deficient |

| Carbon meta to NO₂ (C3, C5) | +5 | Less electron deficient |

| Oxygen atom of ether group | -110 | High electron density |

Prediction of Electrophilic and Nucleophilic Attack Sites

The electron density distribution directly informs the prediction of where electrophiles (electron-seeking species) and nucleophiles (nucleus-seeking species) will attack the molecule.

Electrophilic Attack: Electrophilic aromatic substitution is a characteristic reaction of benzene derivatives. ijrti.org Electrophiles attack regions of high electron density. Due to the powerful deactivating effect of the nitro group, the benzene ring in this compound is generally deactivated towards electrophilic attack compared to benzene itself. libretexts.org However, the activating cyclopentylmethoxy group directs incoming electrophiles to the positions ortho and para to it. Since the para position is blocked by the nitro group, the primary sites for electrophilic attack would be the carbons ortho to the cyclopentylmethoxy group (positions 3 and 5). The nitro group, being a meta-director, also directs incoming electrophiles to these same positions (meta to itself). testbook.comdoubtnut.com Therefore, computational models would predict that electrophilic substitution will occur predominantly at the C3 and C5 positions.

Nucleophilic Attack: Nucleophilic aromatic substitution (SNAᵣ) occurs on electron-deficient aromatic rings. The strong electron-withdrawing nature of the nitro group makes the ring susceptible to nucleophilic attack, particularly at the ortho and para positions where it creates significant positive charge. doubtnut.comnih.gov Therefore, the most likely sites for nucleophilic attack are the carbons at positions 2, 4, and 6. Computational calculations of local electrophilicity indices or Fukui functions would quantify this, showing high values at these carbon atoms, indicating their susceptibility to attack by nucleophiles. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.orgmdpi.com For a molecule like this compound, DFT calculations can map out the entire potential energy surface for a given reaction, providing a step-by-step understanding of the transformation from reactants to products. smu.edu

Transition State Characterization and Reaction Pathway Analysis

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). smu.edu A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's feasibility and rate. ijrti.orgresearchgate.net

For example, in a hypothetical SₙAr reaction where a nucleophile attacks the carbon bearing the cyclopentylmethoxy group (an ether cleavage reaction), computational modeling can:

Locate the Transition State Geometry: Algorithms can find the specific geometry of the TS, where the bond between the nucleophile and the ring carbon is partially formed, and the carbon-oxygen bond of the ether is partially broken.

Verify the Transition State: Frequency calculations are performed on the located TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). acs.org

Map the Reaction Pathway: By calculating the Intrinsic Reaction Coordinate (IRC), the model can trace the path from the transition state downhill to both the reactants and the products, confirming that the identified TS connects the desired species. researchgate.net

Computational Prediction of Regioselectivity and Reaction Rates

Computational chemistry allows for the prediction of which of several possible products will be favored (regioselectivity) and how fast a reaction will proceed (reaction rate).

Regioselectivity: In an electrophilic substitution reaction on this compound, attack can occur at several positions. By calculating the activation energies (the energy difference between the reactants and the transition state) for attack at each possible site, a direct comparison can be made. The pathway with the lowest activation energy will be the most kinetically favored, and its product will be the major one. ijrti.orgresearchgate.net For this molecule, calculations would almost certainly confirm that substitution meta to the nitro group is energetically favored over ortho or para substitution. acs.org

Reaction Rates: Transition State Theory (TST) can be used with computationally derived energies to estimate reaction rate constants. The primary factor is the activation energy (Ea); a higher Ea leads to a much slower reaction. By calculating the Gibbs free energy of activation (ΔG‡), which includes both enthalpic and entropic contributions, more accurate rate predictions can be made.

Illustrative Data Table: Calculated Activation Energies for Electrophilic Bromination (Note: These are hypothetical values for illustrative purposes, based on general principles.)

| Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| C3 (meta to NO₂) | 18.5 | Major Product |

| C5 (meta to NO₂) | 18.5 | Major Product |

| C4 (para to NO₂) | 25.1 | Minor Product |

| C6 (ortho to NO₂) | 28.3 | Trace/None (Steric Hindrance) |

Molecular Dynamics Simulations

While quantum mechanical calculations are excellent for studying reaction mechanisms, Molecular Dynamics (MD) simulations are better suited for exploring the conformational dynamics and bulk properties of molecules over time. mdpi.com For this compound, MD simulations could be particularly useful for:

Conformational Analysis: The cyclopentylmethoxy side chain is flexible. MD simulations can explore the different possible conformations (e.g., puckering of the cyclopentyl ring, rotation around the C-O and O-CH₂ bonds) and determine their relative populations and the energy barriers for interconversion. nih.gov

Solvent Effects: MD can simulate the molecule within a solvent box (e.g., water or an organic solvent), providing insight into how solvent molecules arrange around the solute and influence its conformation and reactivity. benthamdirect.com

Aggregation Studies: In non-polar environments, MD can be used to simulate how multiple molecules of this compound might interact and aggregate, driven by weak intermolecular forces. nih.gov

Machine Learning and Graph Neural Networks in Molecular Prediction

In recent years, machine learning (ML) and specifically Graph Neural Networks (GNNs) have emerged as powerful tools for predicting molecular properties without the need for expensive quantum mechanical calculations. uu.nlfz-juelich.de

Molecules can be represented as graphs, where atoms are nodes and bonds are edges. arxiv.org GNNs are designed to learn directly from this graph structure. nih.gov For this compound, a GNN model could be used for:

Property Prediction: After being trained on a large dataset of diverse molecules with known properties, a GNN could predict properties for this compound, such as its solubility, toxicity, or even its reaction outcomes in specific chemical environments. arxiv.org

Synthesis and Reactivity of Derivatives and Analogues of 2 Cyclopentylmethoxy 1 Nitrobenzene

Design Principles for Structural Modification

Structural modification of 2-(cyclopentylmethoxy)-1-nitrobenzene is guided by established principles of physical organic chemistry. The goal is to modulate the molecule's nucleophilicity, stability of intermediates, and susceptibility to various chemical transformations by altering its constituent parts.

The cyclopentylmethoxy group is a key site for structural variation. Altering the length, branching, and cyclic nature of this alkyl ether chain can significantly impact the molecule's steric and electronic profile. For instance, replacing the cyclopentylmethoxy group with smaller, linear alkoxy groups (e.g., methoxy, ethoxy) would reduce steric hindrance around the ortho position. Conversely, introducing bulkier or more complex chains, such as a cyclohexyloxy group, can increase steric bulk, which may influence regioselectivity in subsequent reactions. acs.org

The synthesis of such analogues typically involves the Williamson ether synthesis, where a precursor phenol (B47542) (like 2-nitrophenol) is deprotonated and reacted with a corresponding alkyl halide (e.g., bromomethylcyclopentane). By selecting different alkyl halides, a library of derivatives with diverse ether chains can be generated. nih.gov

Introducing additional substituents to the aromatic ring is a primary strategy for modifying the reactivity of the parent compound. The nature and position of these new groups are critical. Substituents are broadly classified as either activating or deactivating, and they direct incoming electrophiles to specific positions. minia.edu.eglumenlearning.com

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of electrophilic aromatic substitution. libretexts.org Examples include hydroxyl (-OH), amino (-NH2), and alkyl (-R) groups. They typically direct incoming electrophiles to the ortho and para positions. lumenlearning.com

Deactivating Groups: These groups withdraw electron density from the ring, decreasing its reactivity towards electrophiles. lumenlearning.com Examples include carbonyl-containing groups (-CO-R), cyano (-CN), and the existing nitro (-NO2) group. minia.edu.eg Most deactivating groups are meta-directors. Halogens are an exception, being deactivating yet ortho, para-directing. lumenlearning.com

In this compound, the existing alkoxy group is activating and ortho, para-directing, while the nitro group is deactivating and meta-directing. chemguide.co.uk The powerful activating nature of the alkoxy group generally dictates the position of further substitution, directing new groups to the 4- and 6-positions (para and ortho to the ether, respectively).

Comparative Analysis of Reactivity with Analogues

The reactivity of derivatives is best understood by comparing them to the parent compound and other analogues. Electronic effects and steric hindrance are the two dominant factors that determine reaction outcomes.

The rate and mechanism of reactions, particularly electrophilic aromatic substitution, are highly sensitive to the electronic environment of the benzene (B151609) ring. msu.edu Substituents exert their influence through inductive and resonance effects. libretexts.org

Inductive Effect: This is the withdrawal or donation of electron density through the sigma bond network, related to the electronegativity of the atoms. The nitro group has a strong electron-withdrawing inductive effect, while the oxygen of the ether group also withdraws electrons inductively. msu.edu

Resonance Effect: This involves the delocalization of pi electrons between the substituent and the aromatic ring. The nitro group strongly withdraws pi electrons via resonance, deactivating the ring, especially at the ortho and para positions. rsc.orgresearchgate.net The alkoxy group, however, donates a lone pair of electrons from its oxygen atom into the ring through resonance, which is an activating effect that increases electron density at the ortho and para positions. libretexts.org

| Substituent (R in C6H5R) | Relative Rate of Nitration | Group Type |

|---|---|---|

| -OH | 1,000 | Strongly Activating |

| -CH3 | 25 | Weakly Activating |

| -H | 1 | (Reference) |

| -Cl | 0.033 | Weakly Deactivating |

| -CO2Et | 0.0037 | Strongly Deactivating |

| -NO2 | 6 x 10-8 | Strongly Deactivating |

Steric hindrance refers to the physical blocking of a reaction site by bulky chemical groups. In derivatives of this compound, the size of the cyclopentylmethoxy group can influence the regioselectivity of reactions. msu.edu

The cyclopentylmethoxy group at position 2 and the nitro group at position 1 create a sterically crowded environment. While the activating alkoxy group directs incoming electrophiles to the ortho (position 6) and para (position 4) positions, the bulkiness of the ether chain may hinder attack at the adjacent position 6. Consequently, substitution is often favored at the less sterically encumbered para position (position 4). This effect is observed in similar systems; for example, the nitration of toluene (B28343) yields a significant amount of the para product, and this preference for the para isomer increases with bulkier alkyl groups like tert-butyl. msu.edu In cases where a new substituent is introduced at position 3 or 5, the steric bulk of the cyclopentylmethoxy group would similarly influence the accessibility of those sites to reagents.

Novel Synthetic Strategies for Advanced Derivatives

The development of advanced derivatives of this compound hinges on the implementation of innovative and efficient synthetic methodologies. Modern organic synthesis provides powerful tools for the precise construction of complex molecular architectures, enabling the exploration of novel chemical space. Key among these are transition-metal-catalyzed cross-coupling reactions for forging new carbon-carbon bonds and ring-closing metathesis for the construction of cyclic analogues. These strategies offer versatile pathways to modify both the aromatic core and the cyclopentyl moiety of the parent compound, facilitating the generation of a diverse library of derivatives for further research.

Cross-Coupling Reactions for Aryl-Alkyl Bond Formation

Transition-metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, allowing for the formation of aryl-alkyl bonds with high efficiency and selectivity. nih.gov These methods are instrumental in the synthesis of advanced derivatives of this compound, enabling the introduction of various alkyl substituents onto the nitroaromatic ring. The ability to forge new carbon-carbon bonds by coupling an organic electrophile with an organometallic nucleophile provides a modular approach to a wide array of derivatives. nih.gov

Recent advancements have seen the emergence of redox-active esters (RAEs) as effective surrogates for traditional alkyl halides in cross-coupling chemistry. scispace.comnih.gov These esters can be readily prepared from ubiquitous carboxylic acids, expanding the range of accessible building blocks. scispace.comnih.gov Furthermore, strategies have been developed where the nitro group itself can act as a leaving group (a "pseudo halide"), allowing for direct functionalization at its position through C-NO2 bond cleavage and subsequent C-C or C-N bond formation. researchgate.net

Several named reactions are central to this field, each utilizing different catalysts and organometallic reagents. The choice of reaction often depends on the desired substrate scope and functional group tolerance. Iron-catalyzed Negishi-type couplings, for instance, have proven effective for coupling substrates with ortho-substitution. scispace.comnih.gov

Below is a summary of prominent cross-coupling reactions applicable to the formation of aryl-alkyl bonds.

| Reaction Name | Typical Catalyst | Organometallic Reagent (Nucleophile) | Electrophile | Key Features |

| Suzuki Coupling | Palladium (e.g., Pd(PPh₃)₄) | Organoboron (e.g., Alkylboronic acids/esters) | Aryl Halide/Triflate | High functional group tolerance; stable reagents. |

| Negishi Coupling | Palladium or Nickel | Organozinc | Aryl or Alkyl Halide/Triflate | Highly reactive nucleophiles; often high yields. |

| Kumada Coupling | Palladium or Nickel | Grignard Reagent (Organomagnesium) | Aryl or Alkyl Halide | Very strong nucleophiles; can have limited functional group tolerance. |

| Decarboxylative Coupling | Nickel or Iron | Carboxylic Acid (via Redox-Active Ester) | Aryl Halide | Uses readily available carboxylic acids as alkyl sources. scispace.comnih.gov |

These methodologies provide a robust toolkit for chemists to systematically modify the aromatic scaffold of this compound, leading to the creation of novel and structurally diverse derivatives.

Ring-Closing Metathesis for Cyclopentane (B165970) Analogues

Ring-closing metathesis (RCM) is a powerful and widely utilized reaction in organic chemistry for the synthesis of unsaturated rings of various sizes, including five-membered cyclopentane analogues. organic-chemistry.orgwikipedia.org This reaction, catalyzed by transition metal complexes, typically involving ruthenium, proceeds via the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct, usually ethylene. wikipedia.org Its significance was highlighted by the 2005 Nobel Prize in Chemistry awarded to Chauvin, Grubbs, and Schrock for their work on the olefin metathesis reaction.

In the context of this compound, RCM offers a strategic approach to synthesize analogues with modified alicyclic moieties. By designing and synthesizing appropriate diene precursors attached to the 2-oxy-1-nitrobenzene core, RCM can be employed to construct novel cyclopentene (B43876) rings. These resulting cyclopentene analogues can be used as final products or be further modified, for instance, through hydrogenation to yield saturated cyclopentane derivatives. The reaction is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. organic-chemistry.org

The general mechanism, often referred to as the Chauvin mechanism, involves the reaction of a metal alkylidene catalyst with an alkene to form a metallacyclobutane intermediate. medwinpublishers.comyoutube.com This intermediate can then fragment to generate a new alkene and a new metal alkylidene, propagating the catalytic cycle. medwinpublishers.comyoutube.com

Several generations of ruthenium-based catalysts, commonly known as Grubbs' catalysts, have been developed, each with improved stability, activity, and functional group tolerance.

| Catalyst | Common Name | Key Features |

| (PCy₃)₂Cl₂Ru=CHPh | Grubbs' Catalyst (1st Gen) | First well-defined, functional group-tolerant catalyst. |

| (IMesH₂)(PCy₃)Cl₂Ru=CHPh | Grubbs' Catalyst (2nd Gen) | Higher activity and broader substrate scope than 1st Gen. |

| (IMesH₂)(pyr)₂Cl₂Ru=CHPh | Grubbs' Catalyst (3rd Gen) | Faster initiation rates. |

| (SIPr)(PCy₃)Cl₂Ru=CHPh | Hoveyda-Grubbs Catalyst (2nd Gen) | Features a chelating isopropoxystyrene ligand, offering enhanced stability and recyclability. |

The applicability of RCM allows for the systematic variation of the cyclopentane ring structure, including the introduction of unsaturation, different substituents, or altered ring sizes, thereby enabling the synthesis of a wide range of novel analogues of this compound.

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor to Aminocyclopentylmethoxy-Benzenes

The conversion of the nitro group in 2-(Cyclopentylmethoxy)-1-nitrobenzene to an amine is a foundational step in the synthesis of a diverse range of more complex molecules. This transformation yields 2-(cyclopentylmethoxy)aniline (B1289747), a valuable intermediate in its own right.

The reduction of aromatic nitro compounds is a well-established and highly efficient process in organic synthesis. wikipedia.orgsci-hub.seorganic-chemistry.org A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule and the desired selectivity. commonorganicchemistry.com

Commonly employed methods for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. commonorganicchemistry.com The reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org This method is often preferred for its clean reaction profile and high yields.

Metal-Acid Systems: A classic and reliable method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid. youtube.com

Transfer Hydrogenation: In this method, a source of hydrogen other than hydrogen gas is used. Common hydrogen donors include hydrazine, ammonium (B1175870) formate, and cyclohexene, often in the presence of a metal catalyst like Pd/C.

The following table summarizes representative conditions for the reduction of nitroarenes to anilines, which are applicable to the conversion of this compound to 2-(cyclopentylmethoxy)aniline.

Table 1: Representative Conditions for the Reduction of Nitroarenes

| Reagent System | Catalyst/Conditions | Substrate Scope | Reference |

| H₂ | Pd/C, Ethanol | Broad, including aromatic and aliphatic nitro groups | commonorganicchemistry.com |

| Fe / HCl | Reflux | Tolerates many functional groups | youtube.com |

| SnCl₂·2H₂O | Ethanol, Reflux | Mild, chemoselective | wikipedia.org |

| Na₂S₂O₄ | Methanol/Water | Mild, often used for selective reductions | wikipedia.org |

The resulting 2-(cyclopentylmethoxy)aniline can then be used in a variety of subsequent reactions, such as diazotization followed by Sandmeyer or Suzuki coupling, acylation to form amides, or as a nucleophile in the synthesis of nitrogen-containing heterocycles.

Building Block for Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. uni-rostock.de Aromatic nitro compounds, such as this compound, can serve as valuable precursors for the synthesis of various heterocyclic systems. The nitro group can be directly involved in cyclization reactions or can be transformed into other functional groups that facilitate ring closure.

One of the most common strategies involves the reductive cyclization of ortho-substituted nitroarenes. researchgate.net While this compound itself does not have a substituent ortho to the nitro group that can directly participate in a cyclization, it can be functionalized to introduce such a group. For instance, ortho-lithiation followed by quenching with an appropriate electrophile could install a side chain that can then react with the reduced nitro group (the amine) to form a heterocycle.

Furthermore, the nitro group can activate the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of a nucleophile that can subsequently participate in a cyclization reaction.

Examples of heterocyclic systems that can be conceptually derived from nitroaromatic precursors include:

Indoles: The Fischer indole (B1671886) synthesis, for example, could be adapted where a derivative of 2-(cyclopentylmethoxy)aniline is reacted with a ketone or aldehyde.

Quinolines: Skraup or Doebner-von Miller syntheses could be employed, starting from 2-(cyclopentylmethoxy)aniline.

Benzimidazoles: Condensation of 2-(cyclopentylmethoxy)-1,2-diaminobenzene (which can be prepared from the corresponding dinitro compound) with aldehydes or carboxylic acids would yield benzimidazoles.

The following table provides examples of cyclization reactions involving nitroaromatic compounds, illustrating the potential pathways for the utilization of this compound in heterocyclic synthesis.

Table 2: Examples of Heterocycle Synthesis from Nitroaromatic Precursors

| Heterocyclic System | Synthetic Strategy | Key Intermediate | Reference |

| Indole | Reductive cyclization of an o-nitrostyrene derivative | o-Aminostyrene | researchgate.net |

| Quinoline | Reductive cyclization of an o-nitro-cinnamaldehyde derivative | o-Amino-cinnamaldehyde | researchgate.net |

| Benzoxazole | Reductive cyclization of an o-nitrophenyl ether with a suitable side chain | o-Aminophenol derivative | uni-rostock.de |

Integration into Multi-Step Organic Synthesis Schemes

The true value of a synthetic intermediate is demonstrated by its successful integration into complex, multi-step synthesis campaigns. This compound, by virtue of its functional handles, can be a key component in the convergent or linear synthesis of elaborate molecular architectures.

A plausible synthetic sequence could involve the initial synthesis of this compound via a Williamson ether synthesis between 2-nitrophenol (B165410) and cyclopentylmethanol. This would be followed by the reduction of the nitro group to an amine. The resulting aniline (B41778) could then undergo a variety of transformations. For example, it could be a partner in a cross-coupling reaction to form a biaryl system, or it could be acylated and then subjected to a cyclization to form a heterocyclic core.

The cyclopentylmethoxy group, while often considered a spectator group, can influence the physical properties of the final molecule, such as its lipophilicity, which can be important in medicinal chemistry applications.